Cas no 5877-58-7 (Benzenamine,3-methyl-N-(phenylmethylene)-)
5877-58-7 structure
Product Name:Benzenamine,3-methyl-N-(phenylmethylene)-
Benzenamine,3-methyl-N-(phenylmethylene)- Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine,3-methyl-N-(phenylmethylene)-
- N-benzylidene-m-toluidine
- N-(3-METHYLPHENYL)-1-PHENYLMETHANIMINE
- SCHEMBL11408315
- FT-0657330
- 3-methyl-N-[(E)-phenylmethylidene]aniline
- NS00046839
- Benzylidene-(3-methylphenyl)-amine
- 5877-58-7
- RAMVBCXRKUNVQT-UHFFFAOYSA-N
- Benzyliden-m-toluidin
- EINECS 227-548-5
- DTXSID40871150
- SCHEMBL11421078
- N-Benzyliden-m-toluidin
- A832016
-
- Inchi: 1S/C14H13N/c1-12-6-5-9-14(10-12)15-11-13-7-3-2-4-8-13/h2-11H,1H3/b15-11+
- InChI Key: RAMVBCXRKUNVQT-RVDMUPIBSA-N
- SMILES: N(=C/C1C=CC=CC=1)\C1=CC=CC(C)=C1
Computed Properties
- Exact Mass: 195.10489
- Monoisotopic Mass: 195.105
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 12.4Ų
Experimental Properties
- Density: 1.0390
- Melting Point: 31°C
- Boiling Point: 321.94°C (rough estimate)
- Flash Point: 148.4°C
- Refractive Index: 1.6353
- PSA: 12.36
Benzenamine,3-methyl-N-(phenylmethylene)- Related Literature
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
5877-58-7 (Benzenamine,3-methyl-N-(phenylmethylene)-) Related Products
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